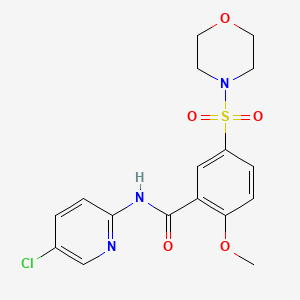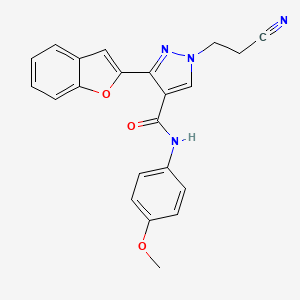
N-(5-chloro-2-pyridinyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Mecanismo De Acción
N-(5-chloro-2-pyridinyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide targets the histone demethylase JMJD3, which plays a critical role in the epigenetic regulation of gene expression. JMJD3 is involved in the removal of methyl groups from histone H3 lysine 27, which leads to the activation of pro-inflammatory genes. N-(5-chloro-2-pyridinyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide inhibits the activity of JMJD3 by binding to its catalytic domain, which prevents the demethylation of histone H3 lysine 27 and the subsequent activation of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to suppress inflammation by reducing the production of pro-inflammatory cytokines. N-(5-chloro-2-pyridinyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide has also been found to reduce the accumulation of beta-amyloid plaques in the brain, which is a hallmark of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2-pyridinyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide is its specificity for JMJD3, which allows for targeted inhibition of pro-inflammatory gene expression. Additionally, N-(5-chloro-2-pyridinyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide has been shown to have low toxicity and high selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-(5-chloro-2-pyridinyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the long-term effects of N-(5-chloro-2-pyridinyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide on normal cell function and gene expression are not well understood and require further investigation.
Direcciones Futuras
There are several future directions for the research and development of N-(5-chloro-2-pyridinyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide. One potential application is the use of N-(5-chloro-2-pyridinyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to investigate the long-term effects of N-(5-chloro-2-pyridinyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide on normal cell function and gene expression. Another area of research is the development of more potent and selective inhibitors of JMJD3, which could lead to improved therapeutic outcomes. Finally, the potential use of N-(5-chloro-2-pyridinyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide in the treatment of other diseases, such as autoimmune disorders, should be explored.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-pyridinyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide involves a multi-step process that includes the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridineyl chloride. This intermediate is then reacted with 2-methoxy-5-(4-morpholinylsulfonyl)aniline in the presence of a base to yield N-(5-chloro-2-pyridinyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide. The purity and yield of the final product can be improved by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to suppress inflammation by reducing the production of pro-inflammatory cytokines. N-(5-chloro-2-pyridinyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide has also shown promising results in the treatment of neurodegenerative disorders, such as Alzheimer's disease, by reducing the accumulation of beta-amyloid plaques in the brain.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S/c1-25-15-4-3-13(27(23,24)21-6-8-26-9-7-21)10-14(15)17(22)20-16-5-2-12(18)11-19-16/h2-5,10-11H,6-9H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRQBQCUHKJNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B4973340.png)
![2,4-dichloro-N-[4-({[(1-phenylcyclopropyl)methyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4973357.png)
![N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4973362.png)
![3-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4973364.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4973369.png)
![N-[2-(methylthio)ethyl]-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4973377.png)
![N-(3-chloro-4-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4973393.png)
![3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B4973399.png)
![2-(4-chlorobenzyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4973410.png)
![4-{2-(acetylamino)-3-[(4-chlorophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4973426.png)
![1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole](/img/structure/B4973434.png)

![dimethyl 4,4'-[(5-ethyl-2-oxo-1,3-cyclohexanediylidene)dimethylylidene]dibenzoate](/img/structure/B4973445.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B4973448.png)